1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom and a 3-ethyl-2-(trifluoromethylthio)phenyl group.
Properties
Molecular Formula |
C12H12ClF3OS |
|---|---|
Molecular Weight |
296.74 g/mol |
IUPAC Name |
1-chloro-1-[3-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-5-4-6-9(10(13)7(2)17)11(8)18-12(14,15)16/h4-6,10H,3H2,1-2H3 |
InChI Key |
OEDFBMWZFCXXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations starting from substituted phenyl precursors. The key steps generally include:
- Introduction of the trifluoromethylthio group onto the aromatic ring.
- Formation of the propan-2-one side chain.
- Chlorination at the alpha position of the ketone.
The presence of the chloro group enables nucleophilic substitution reactions, while the trifluoromethylthio group enhances electrophilic aromatic substitution and biological activity.
Specific Preparation Route
Although direct literature on the exact preparation of this compound is limited, closely related synthetic methodologies can be adapted and inferred from patents and related compounds with similar structures.
Starting Materials
- 3-Ethyl-2-(trifluoromethylthio)aniline or related substituted anilines.
- Propan-2-one derivatives or precursors for the ketone side chain.
- Chlorinating agents such as thionyl chloride (SOCl$$2$$) , sulfuryl chloride (SO$$2$$Cl$$_2$$) , or concentrated hydrochloric acid .
- Catalysts such as pyridine , zinc chloride , or iron protochloride .
Chlorination Step
A key step involves chlorination of the corresponding alcohol or ketone intermediate. A patent (CN105198693A) describes a highly efficient chlorination method for 1-chloro-3-phenylpropane derivatives, which can be adapted for the preparation of this compound.
- Chlorinating agent: Thionyl chloride (SOCl$$_2$$) is added dropwise to the alcohol precursor.
- Catalyst: Pyridine is used in catalytic amounts (mass ratio of alcohol to pyridine approximately 1:0.04–0.06).
- Temperature: Reaction carried out between 50°C and 90°C.
- Reaction time: About 30 minutes of stirring after complete addition of chlorinating agent.
- Post-reaction: The reaction mixture is cooled to 25°C for crystallization.
- Neutralization of supernatant liquid with alkali (e.g., 15% sodium hydroxide) to pH 7–7.5.
- Separation of oil layer.
- Vacuum distillation under reduced pressure (-0.098 MPa) collecting fractions boiling at 97–98°C.
- The product obtained has a purity of approximately 99.8% with residual alcohol less than 0.1%.
- Yield: Approximately 95.2%.
Reaction Scheme Summary
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-Ethyl-2-(trifluoromethylthio)phenylpropan-2-ol + SOCl$$_2$$ + Pyridine, 50–90°C, 30 min | Chlorination of alcohol to chloro ketone |
| 2 | Cooling to 25°C, crystallization | Product crystallizes from reaction mixture |
| 3 | Neutralization with 15% NaOH, separation | Removal of acidic byproducts and impurities |
| 4 | Vacuum distillation at -0.098 MPa, 97–98°C | Purification of final product |
Analytical Data and Research Findings on Preparation
Purity and Yield
Catalyst Recycling and Cost Efficiency
- Pyridine catalyst forms hydrochloride salt during reaction, which can be recovered by crystallization and reused, reducing catalyst consumption and cost.
- Use of thionyl chloride as chlorinating agent is preferred for its efficiency and manageable byproducts.
- Alternative chlorinating agents such as sulfuryl chloride or concentrated hydrochloric acid can be used with different catalysts (zinc chloride or iron protochloride), offering flexibility in industrial settings.
Comparison with Related Compounds’ Preparation
| Compound Name | Molecular Formula | Key Differences in Preparation |
|---|---|---|
| 1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one | C$${12}$$H$${12}$$ClF$$_{3}$$OS | Similar chlorination steps, positional isomeric differences affect substitution pattern and reactivity |
| 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one | C$${12}$$H$${13}$$F$$_{3}$$OS | Lacks chlorine; synthesis omits chlorination step, different biological activity profile |
| 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one | C$${12}$$H$${13}$$F$$_{3}$$OS | Positional isomer with variations in aromatic substitution affecting synthetic route |
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting material | 3-Ethyl-2-(trifluoromethylthio)phenylpropan-2-ol |
| Chlorinating agent | Thionyl chloride (SOCl$$_2$$) |
| Catalyst | Pyridine (mass ratio 1:0.04–0.06) |
| Reaction temperature | 50–90°C |
| Reaction time | ~30 minutes after chlorinating agent addition |
| Work-up | Cooling, crystallization, alkali neutralization, oil separation |
| Purification | Vacuum distillation at -0.098 MPa, 97–98°C cut |
| Product purity | 99.8% |
| Residual starting material | <0.1% |
| Yield | ~95.2% |
| Catalyst recovery | Pyridine hydrochloride salt recovered by crystallization and reused |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-25°C.
Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol, temperature range of 25-60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with a unique molecular structure featuring a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring. It has a molecular formula of C12H12ClF3OS and a molecular weight of 296.74 g/mol. This compound's distinct functional groups contribute to its reactivity and potential applications in chemistry, biology, and medicine.
Scientific Research Applications
This compound exhibits significant biological activity, allowing it to interact with various biological molecules, making it a valuable tool for studying biochemical pathways. The trifluoromethylthio group enhances binding affinity and specificity to molecular targets such as enzymes and receptors, potentially leading to therapeutic applications. Ongoing studies are exploring its role in drug discovery and development. Interaction studies have shown that this compound can modulate specific signaling pathways by binding to molecular targets such as enzymes and receptors. This interaction may lead to significant biological effects, making it a candidate for further research in pharmacology and biochemistry.
Structural Analogues
Several compounds exhibit structural similarities to this compound.
- 1-Chloro-3-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: This compound shares a similar structure but has different substitution patterns. Its molecular formula is C12H12ClF3OS .
- 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks chlorine, leading to a different reactivity profile. Its molecular formula is C12H13F3OS.
- 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-2-one: This is a positional isomer with varying chemical properties. Its molecular formula is C12H13F3OS.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural and physicochemical attributes of the target compound with related derivatives:
*Calculated based on analogous compounds in .
Key Observations:
- Electronic Effects: The trifluoromethylthio group (S-CF₃) in the target compound is more electron-withdrawing than methylthio (S-CH₃) or methoxy (OCH₃) groups, altering reactivity in nucleophilic substitutions or reductions .
- Crystallinity: Hydrazine derivatives (e.g., C₉H₉ClN₂O) exhibit well-defined monoclinic crystal structures with hydrogen-bonding networks, whereas the target compound’s crystallinity may vary due to its bulky substituents .
Biological Activity
1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with significant biological activity attributed to its unique molecular structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.
Chemical Structure and Properties
Molecular Formula : C12H12ClF3OS
Molecular Weight : 296.74 g/mol
IUPAC Name : 1-chloro-1-[3-ethyl-2-(trifluoromethylthio)phenyl]propan-2-one
Key Functional Groups :
- Chloro group
- Ethyl group
- Trifluoromethylthio group
The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors. The trifluoromethylthio group enhances binding affinity, potentially leading to the modulation of various biochemical pathways. This compound has shown promise in the following areas:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug development.
- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
Antimicrobial Properties
Studies have highlighted its potential antimicrobial effects against a range of pathogens. The compound's structural features allow it to disrupt microbial cell functions, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to interact with cellular targets could inhibit cancer cell proliferation and induce apoptosis, although more research is needed to elucidate these effects fully.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| In Vitro Assays | Demonstrated significant inhibition of specific enzymes associated with cancer metabolism. |
| Antimicrobial Testing | Showed activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential. |
| Cell Line Studies | Indicated cytotoxic effects on various cancer cell lines, suggesting further exploration in cancer therapy. |
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-1-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one, considering yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. For example, a base-catalyzed condensation between 3-ethyl-2-(trifluoromethylthio)benzaldehyde and chloroacetone under reflux in ethanol or methanol can yield the target compound. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to alcohols.
- Temperature control : Maintaining 60–80°C prevents side reactions like over-halogenation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>98%) .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
Methodological Answer:
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
Methodological Answer:
- Moisture sensitivity : The trifluoromethylthio group is prone to hydrolysis. Store under inert gas (N₂/Ar) in sealed vials with molecular sieves.
- Light sensitivity : UV exposure may degrade the ketone moiety; use amber glassware.
- Thermal stability : Decomposition observed >150°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational modeling and experimental data (e.g., XRD vs. DFT) for this molecule?
Methodological Answer:
- XRD refinement : Use SHELXL for high-resolution crystallography to resolve bond-length discrepancies (e.g., C-Cl vs. C-SCF₃ distances). Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) .
- Electron density maps : Analyze residual density peaks to identify misplaced atoms or disorder in the trifluoromethylthio group .
- Torsional angles : Validate computational models against experimental XRD torsional parameters (e.g., phenyl ring dihedral angles) .
Q. How can reaction mechanisms involving the trifluoromethylthio group be elucidated using kinetic isotope effects or trapping experiments?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to study nucleophilic substitution pathways (e.g., SN2 vs. radical mechanisms).
- Radical trapping : Add TEMPO or BHT to reaction mixtures to detect transient intermediates in trifluoromethylthio transfer reactions .
- DFT transition-state analysis : Map energy barriers for SCF₃ group activation under varying conditions (acidic/basic) .
Q. What advanced crystallization techniques optimize single-crystal growth for XRD analysis of halogenated propanones?
Methodological Answer:
- Solvent diffusion : Layer hexane over a saturated dichloromethane solution to induce slow nucleation.
- Temperature-gradient methods : Use a crystal growth furnace (0.1°C/day cooling rate) to minimize defects.
- Additive screening : Introduce trace thiourea derivatives (e.g., 1-(3-Chloro-2-methylphenyl)-2-thiourea) to stabilize crystal packing via halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
